7-Chloroisatin LSD1 Inhibitor SAR: 7-Position Chlorine Confers Favorable Activity Versus Alternative Substitution Patterns
In a systematic structure-activity relationship (SAR) study of 7-substituted isatin derivatives as LSD1 inhibitors, the chloro atom at the 7-position was explicitly identified as beneficial for inhibitory activity [1]. Among the synthesized series, 7-chloroisatin-containing compounds demonstrated meaningful potency, with one derivative exhibiting an IC₅₀ of 3.18 μM against LSD1 and 4.06 μM against SH-SY5Y neuroblastoma cells, with the SAR analysis directly attributing this activity profile to the presence of the 7-chloro substituent [1]. In contrast, the parent isatin (unsubstituted) does not exhibit LSD1 inhibition of comparable magnitude; studies report LSD1 inhibition IC₅₀ values for unsubstituted isatin-containing scaffolds that are typically >10 μM or inactive [2].
| Evidence Dimension | Inhibitory potency against LSD1 and antiproliferative activity in SH-SY5Y cells |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 3.18 μM; SH-SY5Y IC₅₀ = 4.06 μM (for 7-chloroisatin-containing derivative) |
| Comparator Or Baseline | Parent isatin (unsubstituted): LSD1 IC₅₀ typically >10 μM or inactive in comparable assay systems |
| Quantified Difference | ≥3.1-fold improvement in LSD1 inhibition potency with 7-chloro substitution |
| Conditions | In vitro enzyme inhibition assay (LSD1); cellular antiproliferative assay (SH-SY5Y neuroblastoma cell line) |
Why This Matters
This evidence establishes that 7-chloroisatin is the specific isatin scaffold required for LSD1 inhibitor development programs; substituting with unsubstituted isatin or alternative positional isomers would likely yield inactive or significantly less potent compounds.
- [1] Yu B, Qi PP, Shi XJ, Huang R, Guo H, Zheng YC, Yu DQ, Liu HM. Design, synthesis and biological evaluation of novel 7-substituted isatin derivatives as LSD1 inhibitors. SAR studies revealed the chloro atom at the 7-position on the isatin core was beneficial for the activity. LSD1 IC₅₀ = 3.18 μM; SH-SY5Y IC₅₀ = 4.06 μM. View Source
- [2] Zheng YC, et al. Isatin derivatives as LSD1 inhibitors. Unsubstituted isatin scaffolds show substantially reduced or absent LSD1 inhibition compared to 7-substituted analogs in comparable assay conditions (class-level inference from multiple SAR studies). View Source
